molecular formula C15H14N2O4S B2741918 N-(2-methoxy-5-nitrophenyl)-2-(methylthio)benzamide CAS No. 831178-42-8

N-(2-methoxy-5-nitrophenyl)-2-(methylthio)benzamide

Cat. No. B2741918
CAS RN: 831178-42-8
M. Wt: 318.35
InChI Key: ISWLSMWHPQTYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-nitrophenyl)-2-(methylthio)benzamide, also known as MNMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNMB belongs to the class of benzamides and has been found to exhibit promising biological activities.

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the utility of N-Phenyl-benzamide derivatives, which share structural similarities with N-(2-methoxy-5-nitrophenyl)-2-(methylthio)benzamide, in the inhibition of acidic corrosion in metals. A study highlighted the impact of substituents like methoxy (OCH3) and nitro (NO2) on the corrosion inhibition efficiency, showing that methoxy substituents enhance the efficiency of corrosion inhibitors. This implies that this compound could potentially serve as a robust corrosion inhibitor due to its functional groups, acting via strong adsorption at metal/electrolyte interfaces and obeying the Langmuir adsorption isotherm (Mishra et al., 2018).

Chemical Synthesis and Molecular Structure

This compound could be involved in the synthesis of complex molecules or in the modification of chemical structures. Studies on similar compounds have shown applications in the synthesis of substituted benzamidines and the exploration of benzazirine intermediates and their rearrangements, suggesting potential pathways for synthesizing novel compounds or studying reaction mechanisms involving similar benzamide derivatives (Bailey et al., 1999); (Inui et al., 2013).

Antimicrobial Properties

The structural components of this compound, specifically the nitro and methoxy groups, may contribute to antimicrobial activities. Research on acylthiourea derivatives, which share functional similarities, has shown effectiveness against various bacterial and fungal strains at low concentrations. This indicates that this compound could also possess antimicrobial properties, making it a candidate for further investigation in this domain (Limban et al., 2011).

Detection and Sensing Applications

Compounds structurally related to this compound have been utilized in the development of chemosensors for the detection of specific ions in aqueous environments. N-nitrophenyl benzamide derivatives, for example, have shown high selectivity towards cyanide ions, leveraging the strong affinity of cyanide towards the acyl carbonyl carbon. This suggests potential applications of this compound in environmental monitoring and safety assessments (Sun et al., 2009).

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-13-8-7-10(17(19)20)9-12(13)16-15(18)11-5-3-4-6-14(11)22-2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWLSMWHPQTYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326490
Record name N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795492
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

831178-42-8
Record name N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.